![molecular formula C22H17N3O3 B2749794 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034439-52-4](/img/structure/B2749794.png)
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furan-benzamide and is a member of the benzamide family.
Scientific Research Applications
Anticancer Potential
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential as an anticancer drug. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is a small molecule histone deacetylase (HDAC) inhibitor. This inhibitor selectively targets HDACs 1-3 and 11, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound has shown significant antitumor activity in vivo and has entered clinical trials, demonstrating promise in cancer treatment (Zhou et al., 2008).
Capillary Electrophoresis Applications
Nonaqueous capillary electrophoresis, a method used to separate and analyze chemical compounds, has been utilized for studying N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide and related substances. This method provides a baseline separation of various analytes, demonstrating its usefulness in the quality control of pharmaceutical compounds (Ye et al., 2012).
Photochemical Research
The compound's related derivative, N-(quinolin-6-yl)furan-2-carbothioamide, has been studied in photochemical reactions. These studies involve electrophilic and nucleophilic substitution reactions, which are crucial in the field of organic chemistry and material science (El’chaninov et al., 2017).
Antiprotozoal Applications
Research has shown that compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide, like imidazo[1,2-a]pyridines, display significant antiprotozoal properties. These compounds have shown in vitro and in vivo activity against pathogens like Trypanosoma and Plasmodium, suggesting their potential in treating diseases such as malaria and sleeping sickness (Ismail et al., 2004).
Polymerization and Material Science
The related compound N-hydroxymaleimide adducts of furan have been utilized in the synthesis of functional polymers. These polymers have applications in material science, showing potential in creating new materials with specific properties (Narita et al., 1971).
Neuroscience Research
In the field of neuroscience, substituted furo[3,2-b]pyridines, which are chemically similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and evaluated as bioisosteres of 5-HT(1F) receptor agonists. This research is significant for developing potential treatments for conditions like acute migraine (Mathes et al., 2004).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(17-5-3-6-18(14-17)28-21-8-1-2-10-24-21)25-15-16-9-11-23-19(13-16)20-7-4-12-27-20/h1-14H,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJAVFFFLUMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide |
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